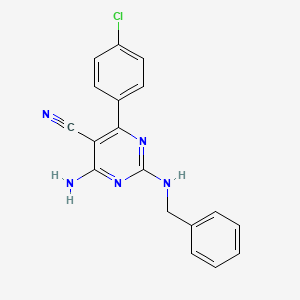![molecular formula C19H18N4O5 B13372115 3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of nitro, methoxy, and pyridinylamino groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylhydrazine and a ketone or aldehyde.
Introduction of the Nitro Group: Nitration of the benzazepine core can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Methoxy and Pyridinylamino Substitution: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents, such as methoxyamine and pyridine derivatives.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt under basic conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and pyridinylamino groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid include other benzazepine derivatives with different substituents. For example:
This compound: This compound features a nitro group, which can enhance its reactivity and potential biological activity.
3-amino-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid: The amino group can participate in different types of chemical reactions and interactions compared to the nitro group.
3-hydroxy-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid: The hydroxy group can form hydrogen bonds and other interactions, potentially leading to different biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H18N4O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-5-[methoxy-(pyridin-4-ylamino)methylidene]-4-methyl-3-nitro-1,2-dihydro-2-benzazepine-1-carboxylic acid |
InChI |
InChI=1S/C19H18N4O5/c1-11-15(18(28-2)21-12-7-9-20-10-8-12)13-5-3-4-6-14(13)16(19(24)25)22-17(11)23(26)27/h3-10,16,22H,1-2H3,(H,20,21)(H,24,25)/b18-15+ |
InChI Key |
OBYOLRXUEJTTEV-OBGWFSINSA-N |
Isomeric SMILES |
CC\1=C(NC(C2=CC=CC=C2/C1=C(\NC3=CC=NC=C3)/OC)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(NC(C2=CC=CC=C2C1=C(NC3=CC=NC=C3)OC)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a]thieno[2,3-f][1,4]diazepine)-6'-one](/img/structure/B13372053.png)
![6-chloro-3-[2-(4-methoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B13372060.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![5-(2-fluoro-4,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13372071.png)
![3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372075.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)

![6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13372095.png)
![7-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372099.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13372107.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile](/img/structure/B13372120.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372124.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)
